4-ethynyl-4-methylpiperidine hydrochloride
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Overview
Description
4-Ethynyl-4-methylpiperidine hydrochloride is a chemical compound with the molecular formula C8H13N.ClH and a molecular weight of 159.66 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their wide range of biological activities .
Preparation Methods
The synthesis of 4-ethynyl-4-methylpiperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpiperidine and ethynylating agents.
Ethynylation Reaction: The ethynylation of 4-methylpiperidine is carried out using ethynylating agents under controlled conditions. This step introduces the ethynyl group into the piperidine ring.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Chemical Reactions Analysis
4-Ethynyl-4-methylpiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Ethynyl-4-methylpiperidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 4-ethynyl-4-methylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
4-Ethynyl-4-methylpiperidine hydrochloride can be compared with other piperidine derivatives, such as:
4-Methylpiperidine: Lacks the ethynyl group, resulting in different chemical and biological properties.
4-Ethynylpiperidine: Lacks the methyl group, leading to variations in reactivity and activity.
Piperidine: The parent compound, which serves as a basis for various derivatives with diverse applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
CAS No. |
2737290-04-7 |
---|---|
Molecular Formula |
C8H14ClN |
Molecular Weight |
159.7 |
Purity |
95 |
Origin of Product |
United States |
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